Isocapronitrile

Description

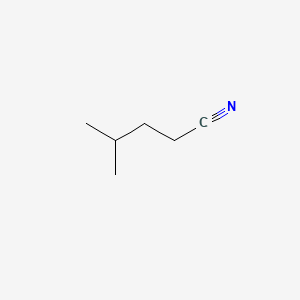

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-6(2)4-3-5-7/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJMVKJJUANUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060256 | |

| Record name | Pentanenitrile, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a very bad odor; [Merck Index] Colorless liquid; [MSDSonline] | |

| Record name | Isoamyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.69 [mmHg] | |

| Record name | Isoamyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

542-54-1 | |

| Record name | 4-Methylpentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocapronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanenitrile, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanenitrile, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6BD44GTPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Isocapronitrile and Its Precursors/derivatives

Traditional Chemical Synthetic Pathways

Traditional methods for the synthesis of nitriles, including isocapronitrile, have been well-established for many years. These pathways often involve nucleophilic substitution reactions or the dehydration of carboxylic acid derivatives.

Nitrile Formation from Alkyl Halides

A classic and widely used method for the preparation of alkyl nitriles is the Kolbe nitrile synthesis. wikipedia.org This reaction involves the treatment of an alkyl halide with an alkali metal cyanide, typically sodium or potassium cyanide. wikipedia.orgorganic-chemistry.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the cyanide ion (CN⁻) acts as a nucleophile and displaces the halide from the alkyl chain. wikipedia.orgsciencemadness.org

For the synthesis of this compound, the corresponding isoamyl halide, such as isoamyl bromide, is reacted with sodium cyanide. archive.org The use of a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is advantageous as it can enhance the reaction rate and is suitable for more sterically hindered halides. wikipedia.org

Reaction Scheme: (CH₃)₂CHCH₂CH₂Br + NaCN → (CH₃)₂CHCH₂CH₂CN + NaBr Isoamyl bromide + Sodium cyanide → this compound + Sodium bromide

An important consideration in the Kolbe synthesis is the ambident nature of the cyanide nucleophile, which can also react through the nitrogen atom to form an isonitrile as a side product. wikipedia.orgsciencemadness.org The reaction conditions, particularly the solvent and the metal cation, can influence the ratio of nitrile to isonitrile. wikipedia.org

Conversion of Carboxylic Acid Derivatives to Nitriles

Another fundamental approach to nitrile synthesis is through the dehydration of carboxylic acid derivatives, most commonly amides. Primary amides can be dehydrated using various reagents to yield the corresponding nitrile.

For instance, α-phthalimidoisocaproamide has been successfully converted to α-phthalimidothis compound. msu.edu This reaction can be achieved by treating the amide with a dehydrating agent like benzenesulfonyl chloride in pyridine (B92270). msu.edu This method is noted for its mild conditions, making it suitable for substrates with sensitive functional groups. msu.edu

Reaction Scheme: R-CONH₂ → R-CN + H₂O Amide → Nitrile + Water

While the direct conversion of isocaproic acid to this compound is less common in a single step, isocaproic acid can be a precursor for the synthesis of this compound through its conversion to the corresponding amide, followed by dehydration. One study also documented the reaction between this compound and isocaproic acid in the synthesis of alkyl ketodihydroquinazolins, highlighting the reactivity of the nitrile group. acs.org

Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several catalytic strategies have been developed for the synthesis and transformation of nitriles, with some demonstrating direct applicability to this compound.

Cobalt-Catalyzed [2+2+2] Cycloaddition for α-Trifluoromethylated Pyridines Utilizing this compound as a Substrate

A significant advancement in the application of this compound as a building block is its use in cobalt-catalyzed [2+2+2] cycloaddition reactions. nih.gov This powerful method allows for the construction of complex aromatic systems, such as substituted pyridines. Specifically, the reaction of trifluoromethylated diynes with nitriles, including aliphatic nitriles like this compound, provides a practical route to α-trifluoromethylated pyridines. nih.gov

In a study investigating this cycloaddition, this compound was shown to react efficiently with a trifluoromethylated diyne in the presence of a cobalt catalyst system, typically CoCl₂(phen) with a zinc cocatalyst. nih.gov The reaction proceeded smoothly to afford the corresponding 2-isoamyl-α-trifluoromethylpyridine in a high yield of 84%. nih.gov This demonstrates the utility of this compound in generating highly functionalized heterocyclic compounds.

Reaction Scheme: (CH₃)₂CHCH₂CH₂CN + CF₃-C≡C-C≡C-R → α-Trifluoromethylated Pyridine Derivative this compound + Trifluoromethylated Diyne

The proposed mechanism involves the in situ reduction of the cobalt(II) precatalyst to a catalytically active cobalt(I) species. This species then undergoes oxidative coupling with the diyne to form a cobaltacyclopentadiene intermediate, which subsequently coordinates with the nitrile and undergoes insertion to form the pyridine ring. nih.gov

Reductive Transformations of Nitriles to Corresponding Alcohols using Heterogeneous Catalysts (e.g., Zirconium Hydrous Oxide)

The reduction of nitriles is a fundamental transformation that typically yields primary amines. However, methods have been developed to achieve the reductive conversion of nitriles directly to alcohols. One such method employs a heterogeneous catalyst, zirconium hydrous oxide, to facilitate this transformation. google.comgoogle.com

This process involves the reaction of a nitrile with an alcohol, which serves as a hydrogen source, in the presence of the zirconium hydrous oxide catalyst. google.comgoogle.comgoogleapis.com this compound has been explicitly used as a substrate in this reaction, successfully being reduced to the corresponding alcohol, 4-methyl-1-pentanol. google.com The reaction is typically carried out in the gaseous phase at elevated temperatures, ranging from 200 to 340 °C. google.com

The zirconium hydrous oxide catalyst is a physically and chemically stable solid material, making it suitable for continuous flow reactions and easy to separate from the reaction mixture. google.com

Reaction Data:

| Nitrile Substrate | Reducing Agent | Catalyst | Product |

| This compound | 2-Propanol | Zirconium Hydrous Oxide | 4-Methyl-1-pentanol |

| n-Capronitrile | 2-Propanol | Zirconium Hydrous Oxide | 1-Hexanol |

| Benzonitrile | 2-Propanol | Zirconium Hydrous Oxide | Benzyl alcohol |

This catalytic system provides a direct, one-step method to convert nitriles to alcohols, offering an alternative to multi-step sequences that might involve hydrolysis of the nitrile to a carboxylic acid followed by reduction.

Biocatalytic and Enzymatic Conversions Involving this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov Several classes of enzymes are known to be involved in nitrile metabolism and could potentially be applied to the synthesis or transformation of this compound.

Nitrile-synthesizing enzymes, such as aldoxime dehydratases, are capable of converting aldoximes to nitriles. nih.gov This biocatalytic approach avoids the harsh conditions and toxic reagents often associated with chemical nitrile synthesis. nih.gov While specific examples of the biocatalytic synthesis of this compound using these enzymes are not prominently documented, the broad substrate scope of some aldoxime dehydratases suggests that isohexanaldoxime (the precursor to this compound) could be a viable substrate.

Enzymes are also capable of converting nitriles into other valuable functional groups. Nitrile hydratases and nitrilases, for example, catalyze the hydrolysis of nitriles to amides and carboxylic acids, respectively. These enzymatic conversions are often highly regioselective and enantioselective. nih.gov Furthermore, the enzymatic reduction of nitriles to amines is another potential transformation. While the field of biocatalysis is rapidly advancing, specific studies detailing the enzymatic conversion of this compound are not yet widely reported. However, the general principles of biocatalysis suggest that enzymatic routes for the synthesis and derivatization of this compound are a promising area for future research. frontiersin.orgetsu.edu

Synthesis of Advanced this compound Derivatives

Tetrazoles are important heterocyclic compounds often used in medicinal chemistry as bioisosteres for carboxylic acids. chalcogen.ro The synthesis of tetrazole-containing amino acid analogs can be achieved from nitrile precursors through a [3+2] cycloaddition reaction. nih.govacademie-sciences.fr

A specific method involves the conversion of α-phthalimido-isocapronitrile into 5-(1'-phthalimido-3'-methylbutyl)tetrazole. msu.edu This reaction is typically carried out by treating the nitrile with an azide (B81097) source, such as sodium azide, in the presence of a Lewis acid like aluminum chloride or an ammonium (B1175870) salt like ammonium chloride. chalcogen.romsu.edu The reaction proceeds by the cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile.

In a documented procedure, α-phthalimido-isocapronitrile was reacted with sodium azide and anhydrous aluminum chloride in dry tetrahydrofuran. The mixture was heated at reflux for an extended period to drive the reaction to completion. Following the reaction, an acidic workup is performed to protonate the tetrazole ring. This synthesis provides the protected tetrazole analog of leucine (B10760876) in a good yield, which can then be used for further derivatization in peptide synthesis or other medicinal chemistry applications. msu.edu

Table 2: Synthesis of 5-(1'-phthalimido-3'-methylbutyl)tetrazole

| Parameter | Details |

| Starting Material | α-Phthalimido-isocapronitrile |

| Reagents | Sodium Azide (NaN₃), Anhydrous Aluminum Chloride (AlCl₃) |

| Solvent | Dry Tetrahydrofuran (THF) |

| Reaction Conditions | Reflux, 36 hours |

| Product | 5-(1'-phthalimido-3'-methylbutyl)tetrazole |

| Yield | 66% msu.edu |

Orthoesters are functional groups with the general formula RC(OR')₃. wikipedia.org They are valuable intermediates in organic synthesis, often serving as protecting groups for carboxylic acids or as precursors for other functional groups. The most common method for synthesizing orthoesters from nitriles is the Pinner reaction. nih.govwikipedia.org

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.org The process occurs in two main stages. First, this compound is treated with an alcohol (e.g., ethanol) and anhydrous hydrogen chloride. This leads to the formation of an imino ester hydrochloride, also known as a Pinner salt. google.com For the reaction to be successful, anhydrous conditions are essential to prevent the hydrolysis of the intermediate back to an ester. wikipedia.orgunive.it

Table 3: Pinner Reaction for Orthoisocaproate Ester Synthesis

| Step | Reactants | Intermediate/Product | Key Conditions |

| 1 | This compound, Ethanol, Hydrogen Chloride (HCl) | Ethyl isocaproimidate hydrochloride (Pinner Salt) | Anhydrous, Low Temperature |

| 2 | Ethyl isocaproimidate hydrochloride, Excess Ethanol | Triethyl orthoisocaproate | Alcoholysis |

Advanced Reactivity and Mechanistic Investigations of Isocapronitrile

Site-Selective C-H Functionalization of Isocapronitrile

The ability to selectively activate and functionalize a specific C-H bond in a molecule like this compound opens up new avenues for the synthesis of complex nitriles. unipv.itacs.org Photocatalysis has emerged as a powerful tool to achieve this selectivity, often under mild reaction conditions. unipv.itacs.org

Photocatalysis offers a unique approach to C-H activation, enabling the conversion of C-H bonds to C-C bonds. unipv.it This transformation is particularly valuable for building molecular complexity from simple nitrile precursors.

The use of a decatungstate salt, specifically tetrabutylammonium (B224687) decatungstate (TBADT), as a photocatalyst has proven highly effective for the site-selective alkylation of aliphatic nitriles. unipv.itacs.org In the case of this compound, the reaction with various electron-deficient alkenes proceeds with remarkable selectivity at the γ-methine position. unipv.it For instance, the reaction of this compound with dimethyl maleate (B1232345), facilitated by TBADT under photoirradiation, yields the γ-alkylation product in 79% yield. unipv.it

This high selectivity is attributed to the mechanism of hydrogen abstraction by the photoexcited decatungstate anion. unipv.itresearchgate.net The process avoids the typically more reactive α-position to the nitrile group, a result of unfavorable polar effects in the transition state. unipv.itacs.org This method provides a direct route to synthesize higher nitriles from more readily available starting materials. acs.org

Table 1: Decatungstate Photocatalyzed γ-Alkylation of this compound with Alkenes unipv.it

| Alkene Reactant | Product | Yield (%) |

|---|---|---|

| Dimethyl maleate | γ-Alkylated this compound | 79 |

| t-Butyl acrylate | Corresponding γ-alkylation product | Good |

| Methyl vinyl ketone | Corresponding γ-alkylation product | Good |

| Acrylonitrile | Corresponding γ-alkylation product | Good |

| Phenyl vinyl sulfone | Corresponding γ-alkylation product | Good |

Uranyl nitrate (B79036) hexahydrate (UO₂₂·6H₂O) has been identified as an efficient visible-light photocatalyst for direct C-H to C-C bond conversion via a hydrogen atom transfer (HAT) mechanism. acs.orgacs.org This method demonstrates excellent selectivity for the functionalization of tertiary C-H bonds. acs.org When this compound was subjected to uranyl-photocatalyzed reaction conditions, functionalization occurred with complete regioselectivity at the tertiary (γ-methine) position. acs.org

The uranyl cation [UO₂]²⁺, upon photoexcitation, enters a triplet excited state with significant radical character, enabling it to abstract a hydrogen atom from the substrate. acs.orgacs.org This process is operationally simple and does not require additives, highlighting the robustness and efficiency of this d-electron-based HAT approach for functionalizing strong C-H bonds. acs.org

The remarkable site-selectivity observed in the decatungstate-photocatalyzed functionalization of aliphatic nitriles is governed by radical polar effects in the transition state of the hydrogen abstraction step. unipv.itacs.org The photoexcited decatungstate anion is highly electrophilic, and it preferentially abstracts a hydrogen atom from a C-H bond that can stabilize a partial positive charge in the transition state. unipv.itacs.org

In the case of this compound, the C-H bond at the α-position to the electron-withdrawing cyano group is electronically deactivated towards abstraction by the electrophilic excited decatungstate anion. unipv.itacs.org This leads to a strong preference for the functionalization of the more electron-rich C-H bonds at the γ-position. unipv.it Specifically, the methine C-H bond at the γ-position is favored over methylene (B1212753) and methyl C-H bonds due to the formation of a more stable tertiary radical. acs.org This synergistic control of polar and steric effects is a powerful strategy for achieving high site-selectivity in C-H functionalization reactions. acs.org

Photoelectrocatalysis combines the principles of photocatalysis and electrochemistry to drive chemical transformations, often with enhanced efficiency and selectivity.

The Minisci reaction is a powerful method for the alkylation of electron-deficient heteroarenes. researchgate.netnih.gov Recent advancements have extended this chemistry to photocatalytic systems, allowing for milder reaction conditions. sioc-journal.cncam.ac.uk While direct examples of photoelectrocatalytic Minisci-type alkylations specifically with this compound are not extensively detailed in the provided context, the principles of photocatalyzed C-H functionalization are applicable. In such a system, the photocatalyst, upon excitation, would abstract a hydrogen from the γ-methine position of this compound to generate a tertiary alkyl radical. This radical could then engage in a Minisci-type reaction with a protonated N-heteroarene. The electrochemical component would serve to regenerate the photocatalyst, completing the catalytic cycle. The selective generation of the γ-radical from this compound under photocatalytic conditions suggests its potential as a precursor in photoelectrocatalytic Minisci-type reactions. acs.orgresearchgate.net

Photoelectrocatalytic C-H Functionalization

Mechanistic Role of Decatungstate as HAT Photocatalyst, Photoredox Catalyst, and Electrocatalyst

The decatungstate anion, specifically tetrabutylammonium decatungstate (TBADT), has demonstrated significant versatility in activating this compound and other aliphatic nitriles. nih.govacs.org Its role extends across several catalytic functions, including Hydrogen Atom Transfer (HAT) photocatalysis, photoredox catalysis, and electrocatalysis. chemrxiv.org

As a HAT Photocatalyst:

The primary role of excited decatungstate is the direct abstraction of a hydrogen atom from a C-H bond, a process known as Hydrogen Atom Transfer (HAT). nih.govresearchgate.net In the case of aliphatic nitriles like this compound, the decatungstate anion shows a preference for abstracting hydrogen atoms from positions that are not immediately adjacent (alpha) to the electron-withdrawing nitrile group. acs.orgnih.gov This selectivity is attributed to a polar effect in the transition state of the hydrogen abstraction, where the electrophilic excited decatungstate preferentially reacts with more nucleophilic C-H bonds. acs.orgnih.gov Studies have shown a reactivity trend of CH >> CH₂ > CH₃. nih.gov For this compound, this leads to selective functionalization at the γ-position. researchgate.net

A general mechanism for the HAT photocatalysis involving an aliphatic nitrile like this compound and an alkene is as follows:

The decatungstate anion is excited by UV or near-visible light. researchgate.netrsc.org

The excited decatungstate abstracts a hydrogen atom from the γ-C-H bond of this compound, forming a γ-cyano radical. acs.org

This radical then adds to an alkene, generating an adduct radical. acs.org

A back-hydrogen atom transfer from the reduced decatungstate regenerates the catalyst and yields the final alkylated product. acs.org

This process has been successfully applied in the reaction between this compound and acrylonitrile, yielding the corresponding adduct as the sole product. nih.gov

As a Photoredox and Electrocatalyst:

Intermediates in Cross-Dehydrogenative Coupling Reactions (e.g., 2-Alkylbenzothiazoline Adducts)

Cross-dehydrogenative coupling (CDC) reactions are a powerful class of reactions that form a C-C bond directly from two C-H bonds, often under oxidative conditions. libretexts.orgnih.gov In the context of reactions involving this compound, the formation of specific intermediates is crucial for the reaction pathway.

In the photoelectrocatalytic cross-dehydrogenative coupling of unactivated aliphatic compounds with benzothiazoles, a key transient intermediate has been identified as the 2-alkylbenzothiazoline adduct. chemrxiv.org The formation of this redox-neutral adduct is a critical step in the reaction progress. chemrxiv.org Kinetic analysis has confirmed its transient nature. chemrxiv.org This intermediate is formed after the initial hydrogen atom transfer from the aliphatic substrate (like this compound) by the photocatalyst, generating an alkyl radical which then couples with the benzothiazole. chemrxiv.org The subsequent transformation of this 2-alkylbenzothiazoline adduct is facilitated by the photoredox and electrocatalytic functions of the decatungstate catalyst to yield the final 2-alkylbenzothiazole product. chemrxiv.org

Redox Chemistry of this compound

Catalytic Reduction Pathways

The reduction of nitriles is a fundamental transformation that can lead to primary amines. libretexts.org The catalytic reduction of nitriles can proceed through different pathways depending on the catalyst and reducing agent used. mdpi.com

One common pathway involves the use of metal hydrides like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group. libretexts.org This initially forms an imine anion, which is stabilized by complexation with the metal. libretexts.org A second hydride transfer then occurs to the imine carbon, resulting in a dianion. libretexts.org Subsequent quenching with water protonates the dianion to yield the primary amine. libretexts.org

Another pathway involves catalytic hydrogenation, where molecular hydrogen (H₂) is used in the presence of a metal catalyst. mdpi.com This method is widely used in industry.

The choice of reducing agent can also influence the final product. For instance, reduction with diisobutylaluminium hydride (DIBAL-H) typically stops at the imine stage, which upon hydrolysis yields an aldehyde. libretexts.org This is because DIBAL-H only has one hydride to transfer. libretexts.org

Cycloaddition Reaction Mechanisms

Proposed Mechanistic Pathways in Cobalt-Catalyzed [2+2+2] Cycloadditions

Cobalt-catalyzed [2+2+2] cycloaddition reactions are a highly efficient and atom-economical method for synthesizing substituted pyridines from nitriles and two alkyne molecules. nih.govcsic.es this compound has been shown to be a suitable substrate in these reactions, leading to the formation of the corresponding α-trifluoromethylated pyridine (B92270) in good yield when reacted with a trifluoromethylated diyne. nih.gov

Several mechanistic pathways have been proposed for this transformation. One common proposal involves the following key steps: csic.es

Oxidative Coupling: The active Co(I) catalyst undergoes oxidative coupling with two alkyne molecules to form a cobaltacyclopentadiene intermediate (Int-1). nih.govcsic.es

Nitrile Insertion or [4+2] Cycloaddition: From this intermediate, two pathways are considered.

Path A ([4+2] Cycloaddition): The cobaltacyclopentadiene can react with the nitrile in a formal [4+2] cycloaddition step. nih.gov This proceeds through a transition state where the nitrile approaches the cobaltacycle. Steric factors play a crucial role in determining the regioselectivity of this step. For example, to avoid steric repulsion between substituents on the alkyne and the nitrile, the cobalt complex Int-2a is formed regioselectively. nih.gov

Migratory Insertion: An alternative pathway involves the migratory insertion of the nitrile into one of the Co-C bonds of the cobaltacyclopentadiene. csic.es

Reductive Elimination: The resulting seven-membered cobaltacycle (or a related intermediate) then undergoes reductive elimination to release the pyridine product and regenerate the active Co(I) catalyst. nih.govcsic.es

The generation of the active Co(I) species can be achieved in situ from air-stable Co(II) or Co(III) precatalysts upon treatment with a reducing agent, such as zinc dust. nih.govresearchgate.net

Nucleophilic and Electrophilic Activation of the Nitrile Functionality

The nitrile group (C≡N) is a versatile functional group whose reactivity can be modulated through either nucleophilic or electrophilic activation. mdpi.com

Nucleophilic Activation:

The carbon atom of the nitrile group is inherently electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.orgopenstax.org This is the basis for many reactions of nitriles, such as hydrolysis and addition of organometallic reagents. libretexts.orglibretexts.org

The reactivity can be enhanced by coordinating the nitrile to an electron-rich, low-valent metal center. mdpi.com This increases the electron density on the nitrile group, making it more susceptible to attack by electrophiles, but this is a form of nucleophilic activation of the metal-nitrile complex as a whole. More commonly, nucleophilic attack on the nitrile carbon is the primary mode of reaction. libretexts.org For example, in the presence of a strong base, the formation of an imine anion intermediate is a key step. libretexts.org

Electrophilic Activation:

Electrophilic activation of the nitrile functionality can be achieved by coordinating it to an electron-poor, high-oxidation-state metal center. mdpi.com This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by even weak nucleophiles. mdpi.com

An example of this is the activation of nitriles by cobalt(III)-hydroperoxo complexes. nih.gov In this system, the nitrile coordinates to the cobalt(III) center. The reaction then proceeds via an intramolecular nucleophilic attack of the hydroperoxide ligand on the now more electrophilic nitrile carbon. nih.gov This leads to the formation of a cobalt(III)-peroxyimidato complex. nih.gov The rate of this reaction is independent of the nitrile concentration, indicating that the intramolecular cyclization is the rate-determining step. nih.gov

Another method for electrophilic activation involves the use of strong acids like polyphosphoric acid, which can protonate the nitrile nitrogen, thereby increasing the electrophilicity of the carbon atom. rsc.org

Theoretical and Computational Investigations of Isocapronitrile

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of many-body systems, including molecules. wikipedia.orgresearchgate.net It allows for the calculation of various molecular properties based on the electron density, providing a balance between accuracy and computational cost. wikipedia.org For isocapronitrile, DFT can be applied to understand its electronic properties, reaction mechanisms, selectivity in reactions, and conformational preferences. scispace.commdpi.com

The electronic structure of a molecule is fundamental to its reactivity. ijcce.ac.iryoutube.com DFT calculations can determine the distribution of electrons and the energies of molecular orbitals. mdpi.com Key aspects of this analysis for this compound include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of atomic charges.

The HOMO and LUMO are known as frontier orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap generally signifies higher reactivity. researchgate.netwikipedia.orgajchem-a.com For a typical aliphatic nitrile like this compound, DFT calculations would provide the energies of these orbitals.

Atomic charge distribution, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom in the molecule. ijcce.ac.ir This information helps identify electrophilic (positive) and nucleophilic (negative) sites. In this compound, the nitrogen atom of the nitrile group is expected to carry a significant negative partial charge, making it a potential site for electrophilic attack, while the carbon atom of the nitrile group would be electrophilic.

Table 1: Illustrative DFT-Calculated Electronic Properties for an Aliphatic Nitrile Note: These are typical values for a molecule similar to this compound and serve for illustrative purposes. Actual values for this compound would require specific computation.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 9.0 eV | Indicates chemical reactivity and stability; a large gap suggests high stability. researchgate.net |

| Partial Charge on Nitrile N | -0.45 e | Indicates a nucleophilic site. |

| Partial Charge on Nitrile C | +0.15 e | Indicates an electrophilic site. |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, which helps in elucidating its mechanism. e3s-conferences.org This involves identifying reactants, products, intermediates, and, crucially, transition states—the highest energy points along the reaction coordinate. numberanalytics.com The geometry of a transition state reveals the specific arrangement of atoms as bonds are broken and formed. github.io

For this compound, a key reaction studied is the photocatalytic C–H functionalization. unipv.itacs.org Computational studies can model the mechanism of such reactions, for instance, the abstraction of a hydrogen atom by a photocatalyst. researchgate.net By performing a transition state search, the precise geometry and energy of the saddle point on the potential energy surface can be found. sparkle.pro.brscm.com Verifying a true transition state involves frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com The activation energy, calculated as the energy difference between the transition state and the reactants, determines the reaction rate. numberanalytics.com

Table 2: Hypothetical Energy Profile for a C-H Abstraction Reaction Step on this compound This table illustrates the type of data obtained from a DFT reaction mechanism study.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (this compound + Radical) | 0.0 | Initial state of the system. |

| Transition State (TS) | +15.5 | Highest energy point; geometry shows partial bond formation/breaking. numberanalytics.com |

| Products (this compound Radical + HR) | -5.2 | Final state of the reaction step. |

A significant challenge in C–H functionalization is controlling which specific C–H bond in a molecule reacts. escholarship.orgnih.gov DFT calculations are instrumental in predicting and explaining the regioselectivity of such reactions. europa.eud-nb.info This is achieved by calculating the activation energies for the reaction at all possible sites. The reaction pathway with the lowest activation energy barrier will be the favored one. beilstein-journals.org

In the case of this compound, there are primary, secondary, and a single tertiary (methine) C–H bond. Computational studies have indicated that photocatalytic C–H cleavage occurs with complete regioselectivity at the tertiary C–H bond (the methine site). unipv.it This selectivity can be explained by DFT calculations, which would show that the transition state for abstracting the tertiary hydrogen is significantly lower in energy than the transition states for abstracting secondary or primary hydrogens. This preference is due to the greater stability of the resulting tertiary radical intermediate compared to secondary or primary radicals. Factors such as polar and steric effects in the transition state also play a crucial role in determining the site-selectivity. acs.org

This compound, being an acyclic and flexible molecule, can exist in various spatial arrangements or conformations due to rotation around its single bonds. dokumen.publumenlearning.com Conformational analysis is the study of the energies of these different conformers to determine their relative stabilities. lumenlearning.com

DFT calculations can be used to generate a potential energy profile by systematically rotating a specific dihedral angle and calculating the energy at each step. This profile reveals the low-energy (stable) staggered conformations and the high-energy (unstable) eclipsed conformations. The energy differences between these states are known as rotational barriers. For this compound, the most significant rotations would be around the C2-C3 and C3-C4 bonds. Understanding the preferred conformation is important as it can influence the molecule's reactivity and interaction with other species.

Table 3: Illustrative Conformational Energy Profile for Rotation Around the C2-C3 Bond in this compound This table provides a conceptual representation of a conformational analysis output.

| Dihedral Angle (H-C2-C3-C4) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 3.5 | Eclipsed (Syn-periplanar) |

| 60° | 0.9 | Staggered (Gauche) |

| 120° | 3.8 | Eclipsed |

| 180° | 0.0 | Staggered (Anti-periplanar) - Most Stable |

Prediction of Regioselectivity and Stereoselectivity in Functionalization Reactions

Molecular Dynamics (MD) Simulations in Reaction Environments

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. ebsco.comwikipedia.org By solving Newton's equations of motion, MD provides a dynamic view of a molecular system, capturing its conformational changes, solvent interactions, and other time-dependent phenomena. ebsco.com

For this compound, MD simulations can be used to study its behavior in a reaction environment, such as in a solvent mixture. researchgate.net For example, simulations could model this compound in an aqueous acetonitrile (B52724) solution to understand how solvent molecules organize around it and how this solvation structure might influence a chemical reaction. rsc.org While classical MD does not typically model bond breaking or forming, it provides crucial information on the conformational landscape and the role of the solvent, which can serve as a starting point for more complex quantum mechanics/molecular mechanics (QM/MM) simulations that can model reactions. uva.nl These simulations are valuable for understanding how the reaction environment affects accessibility to the reactive sites of this compound. researchgate.net

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical/chemical properties, including reactivity. researchgate.net These models are built using molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features of the molecule. qsardb.org

For aliphatic nitriles, QSAR models have been developed to predict properties like toxicity, which is often linked to reactivity. qsardb.orgnih.gov Descriptors relevant to the reactivity of this compound can be calculated using computational methods like DFT. ijcce.ac.ir These include electronic parameters like the energy of the LUMO (E_lumo), which measures electrophilicity, and steric or topological indices. qsardb.org A QSAR model for a series of related aliphatic nitriles could predict the reactivity of this compound in a specific reaction based on its calculated descriptors. nies.go.jpnies.go.jp

Table 4: Key Descriptors for QSAR/QSPR Models of Aliphatic Nitrile Reactivity

| Descriptor Class | Example Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | E_lumo (Energy of LUMO) | Measures electrophilicity; a lower value often correlates with higher reactivity toward nucleophiles. qsardb.org |

| Electronic | HOMO-LUMO Gap | Relates to chemical stability and overall reactivity. ajchem-a.com |

| Electronic | Atomic Charges | Identifies sites for electrostatic-driven reactions. |

| Hydrophobicity | logKow (Octanol-Water Partition Coefficient) | Influences partitioning into nonpolar environments where reactions may occur. qsardb.org |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and degree of branching of the molecule. |

Conclusion and Future Research Directions

Summary of Key Academic Findings on Isocapronitrile

Academic research on this compound has primarily focused on its synthesis and reactivity, with a particular emphasis on selective C-H functionalization. One of the most significant findings is the photocatalyzed, site-selective alkylation of this compound. In studies using a photocatalyst, this compound was shown to react selectively at the γ-methine C-H bond with various alkenes, producing γ-alkylation products in good yields. unipv.itacs.org This high regioselectivity is notable because C-H activation at positions other than the α-carbon can be challenging due to the electronic influence of the cyano group. acs.org For instance, the reaction of this compound with dimethyl maleate (B1232345) under photocatalytic conditions resulted in a 79% yield of the γ-substituted product. unipv.itacs.org This selective C-H cleavage provides a direct method for elongating the carbon chain and introducing functionality at a specific position. researchgate.net

In other documented research, this compound has been synthesized from isobutyl bromide, albeit with a modest yield of 35.5%. googleapis.com It has also been identified as a precursor for the synthesis of other valuable chemicals; for example, isocaproaldehyde (4-methylpentanal) can be produced through the oxidation of this compound. ontosight.ai Furthermore, early studies explored the reaction of this compound with various acid anhydrides, such as isobutyric and n-butyric anhydride, in the presence of anthranilic acid to produce 2-alkyl-4-ketodihydroquinazolins. acs.org

A summary of selected photocatalytic alkylation reactions is presented below.

| Alkene Reactant | Product | Yield (%) |

| Dimethyl maleate | γ-Alkylated this compound | 79 unipv.itacs.org |

| Other activated alkenes | Corresponding γ-alkylation products | Good yields unipv.itacs.org |

Emerging Trends in Aliphatic Nitrile Chemistry Relevant to this compound

The study of this compound is contextualized by broader advancements in the chemistry of aliphatic nitriles. A dominant trend is the development of novel methods for C-H activation and functionalization, which allow for the conversion of simple, inexpensive hydrocarbon feedstocks into more complex and valuable molecules. mt.commdpi.com These methods, often employing transition-metal catalysis or photocatalysis, offer milder reaction conditions and greater selectivity compared to traditional approaches. mt.comresearchgate.net The selective γ-functionalization of this compound is a clear example of this trend. unipv.itacs.org

Another significant area of development is the use of nitriles as versatile synthetic intermediates. nih.gov The cyano group is a valuable functional handle that can be converted into amines, amides, carboxylic acids, and tetrazoles, making nitriles important building blocks in medicinal chemistry and materials science. nih.govmdpi.com There is a growing interest in nitrile-containing pharmaceuticals, with dozens of such drugs currently in use and many more in clinical development. nih.gov

Furthermore, biocatalysis is emerging as a powerful tool in nitrile chemistry. Enzymes like nitrile hydratase can hydrate (B1144303) nitriles to amides with high regioselectivity, a transformation that can be difficult to achieve with traditional chemical methods, especially in molecules with multiple nitrile groups. frontiersin.org This "green chemistry" approach offers environmental benefits by avoiding harsh reagents and toxic byproducts. frontiersin.org

Prospective Research Avenues in this compound Synthesis and Functionalization

Future research on this compound is likely to build upon current knowledge while incorporating emerging trends.

Synthesis: Current documented methods for synthesizing this compound, such as the reaction of isobutyl bromide with a cyanide salt, show modest yields. googleapis.com A prospective research avenue would be the development of more efficient and scalable synthetic routes. This could involve optimizing existing methods or exploring novel catalytic approaches, such as the transition metal-catalyzed dehydration of a corresponding primary amide or the hydrocyanation of a suitable alkene, which are common strategies for nitrile synthesis. researchgate.netperfumerflavorist.com

Functionalization: The selective photocatalytic functionalization of the γ-methine position is a key discovery. unipv.itacs.org Future work could explore the limits of this methodology by using a wider array of radical precursors and coupling partners to install different functional groups. A significant challenge and opportunity lies in developing catalytic systems that can achieve selective functionalization at other positions on the this compound backbone, such as the typically unreactive α-position. acs.org Investigating electrophotocatalytic methods, which have shown success in the selective functionalization of other nitriles, could be a fruitful direction. rsc.org Additionally, applying enzymatic catalysts, such as nitrile hydratases or other C-H activating enzymes, to this compound could enable highly selective and environmentally benign transformations. frontiersin.org

Potential for this compound as a Building Block in Complex Molecular Architectures

A building block in chemistry is a molecule that can be used to assemble more complex structures. chemscene.com this compound fits this description well, particularly due to its demonstrated capacity for selective functionalization. The ability to introduce new bonds at the γ-position provides a direct pathway to "higher nitriles from lower nitriles," effectively using this compound as a scaffold to construct more elaborate carbon skeletons. unipv.itacs.org

The concept of using well-defined, often rigid, molecular units to construct larger, ordered networks is a central theme in supramolecular chemistry and materials science. rsc.orgnih.gov While this compound itself is a flexible molecule, its functionalized derivatives could serve as key components in the synthesis of more complex targets. For example, a difunctionalized this compound derivative could act as a linker in metal-organic frameworks or as a monomer in polymerization reactions. The inherent versatility of the nitrile group, which can be transformed into various other functionalities, further enhances the value of the this compound scaffold as a building block. mdpi.com After constructing a larger molecular architecture using the specific reactivity of the this compound backbone, the nitrile group can be subsequently converted to an amine, amide, or carboxylic acid to impart new properties or provide further reaction sites. nih.govmdpi.com This strategic utility positions this compound and its derivatives as valuable tools for the assembly of complex molecular architectures. beilstein-journals.org

Q & A

Q. How to conduct a systematic review of this compound’s applications in organic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.